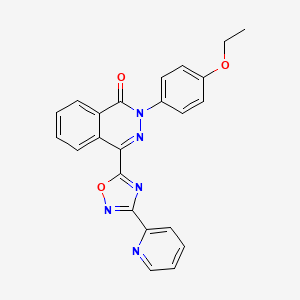

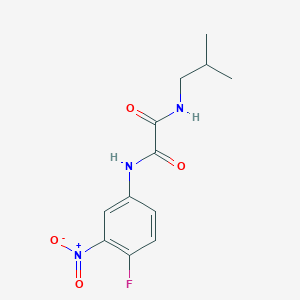

N1-(4-fluoro-3-nitrophenyl)-N2-isobutyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

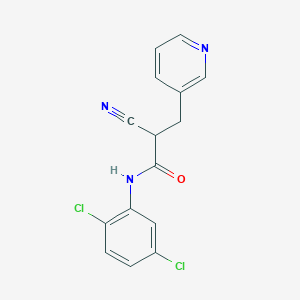

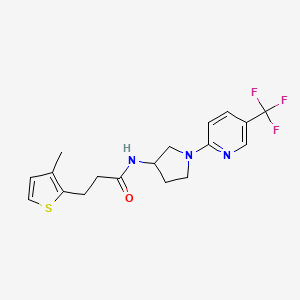

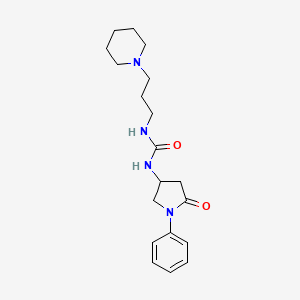

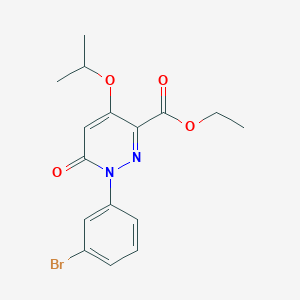

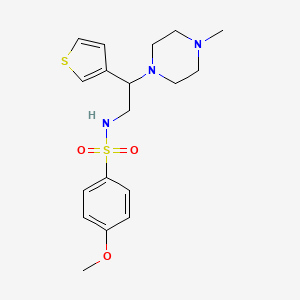

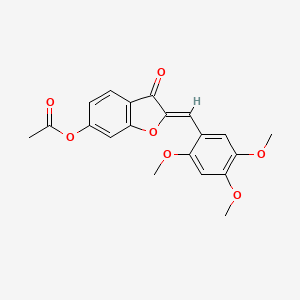

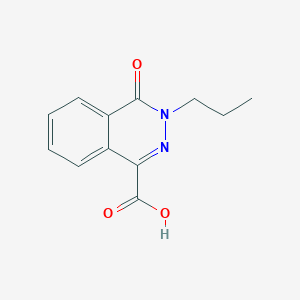

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have the characteristic structures of both the 4-fluoro-3-nitrophenyl group and the isobutyloxalamide group .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which it is stored or used. Without specific information, it’s hard to predict what these reactions might be .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Applications De Recherche Scientifique

Fluorometric Sensing and Analytical Chemistry

Several compounds with similar structural motifs, such as nitrophenyl groups, have been used in the development of fluorescent probes for detecting specific ions or molecules in biological and environmental samples. For instance, selective fluorometric sensing techniques using compounds that can switch between "OFF" and "ON" states upon interaction with certain ions highlight the potential of nitrophenyl derivatives in analytical chemistry applications (Panchenko, Fedorov, & Fedorova, 2018).

Drug Metabolism and Pharmacokinetics

Research on the metabolism and pharmacokinetics of pharmaceuticals such as Flutamide, which contains a nitrophenyl moiety, illustrates the significance of understanding the transformation and interaction of chemical compounds within biological systems. This knowledge is crucial for drug design and safety assessments (Goda, Nagai, Akiyama, Nishikawa, Ikemoto, Aizawa, Nagata, & Yamazoe, 2006).

Environmental Monitoring

Compounds with nitrophenyl groups have been applied in environmental monitoring, such as the detection of pollutants in water. The development of sensors for specific analytes, including chromate anions and nitrophenol compounds, showcases the application of these chemicals in creating tools for environmental protection and compliance with safety standards (Parmar, Rachuri, Bisht, Laiya, & Suresh, 2017).

Biological Imaging and Sensing

In the field of bioimaging, nitrophenyl derivatives are used to develop fluorescent probes for imaging specific biological processes or markers within cells. This application is vital for understanding cellular mechanisms, diagnosing diseases, and developing therapeutic interventions (Yuan, Lin, Yang, & Chen, 2012).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with other substances or systems. This is typically studied in the context of biological or chemical processes. Without specific information about the intended use or context of this compound, it’s hard to provide details about its mechanism of action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O4/c1-7(2)6-14-11(17)12(18)15-8-3-4-9(13)10(5-8)16(19)20/h3-5,7H,6H2,1-2H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETHPCLCSMCQRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluoro-3-nitrophenyl)-N2-isobutyloxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2823685.png)

![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B2823701.png)

![Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2823704.png)

![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)